(alpha-Methylbenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Alpha-Methylbenzyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C8H13ClN2 . It is a derivative of hydrazine, where a methyl group is attached to the alpha position of the benzyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Methylbenzyl)hydrazine hydrochloride typically involves the reaction of alpha-methylbenzyl chloride with hydrazine. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with stringent control of reaction parameters such as temperature, pressure, and pH. The compound is then purified through crystallization and other standard purification techniques to achieve the desired purity level.
Chemical Reactions Analysis
(Alpha-Methylbenzyl)hydrazine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form alpha-methylbenzyl hydrazine oxide .
Reduction: : Reduction reactions can convert the compound to alpha-methylbenzyl hydrazine .
Substitution: : Substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Alpha-methylbenzyl hydrazine oxide
Reduction: : Alpha-methylbenzyl hydrazine
Substitution: : Various benzyl derivatives
Scientific Research Applications
(Alpha-Methylbenzyl)hydrazine hydrochloride: is used in several scientific research applications:
Chemistry: : It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (alpha-Methylbenzyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
(Alpha-Methylbenzyl)hydrazine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Phenylhydrazine: : Similar structure but lacks the methyl group at the alpha position.
Benzophenone hydrazone: : Different functional groups and reactivity.
4-Methoxyphenylhydrazine hydrochloride: : Contains a methoxy group instead of a methyl group.
2-Hydroxyethylhydrazine: : Contains a hydroxyethyl group instead of a benzyl group.
These compounds have different chemical properties and applications, making This compound unique in its use and functionality.
Properties
IUPAC Name |
(1-phenylethylamino)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7,10H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMNJZPWUCHXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29248-55-3 |
Source
|
Record name | Hydrazine, (1-phenylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29248-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebanazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029248553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.